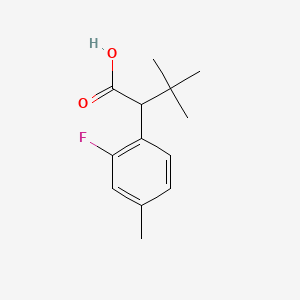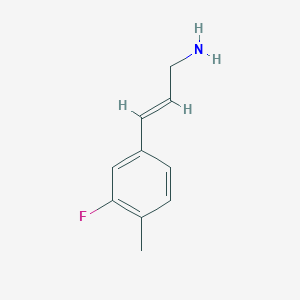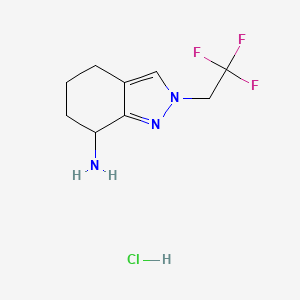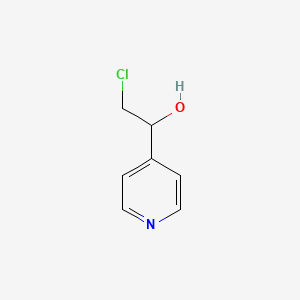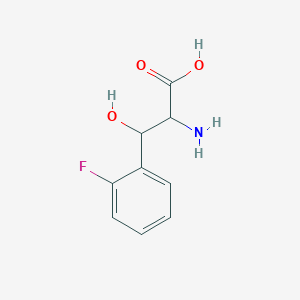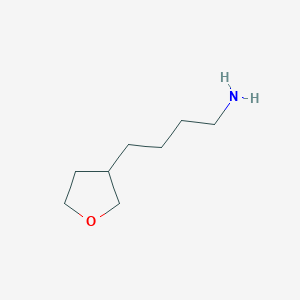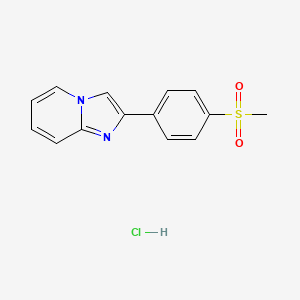
Zolimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of zolimidine hydrochloride involves several key steps:
C–S Bond Formation: This step involves the formation of a carbon-sulfur bond.
C–N Bond Formation via C–H Activation: This step involves the formation of a carbon-nitrogen bond through the activation of a carbon-hydrogen bond.
S–O Bond Formation and Subsequent Derivatization: This step involves the formation of a sulfur-oxygen bond and subsequent chemical modifications.
Dehydrogenative Heteroannulation: This step involves the formation of the imidazo[1,2-a]pyridine ring through a dehydrogenative process.
Ortoleva-King-Type Synthesis: This step involves a specific type of cyclization reaction.
Dehydrogenative Cyclocondensation: This step involves the condensation of molecules with the removal of hydrogen.
One-Pot Synthesis Reactions: This step involves the synthesis of zolimidine in a single reaction vessel.
Oxidative Cross-Coupling Reactions: This step involves the coupling of two molecules through an oxidative process.
Oxidative Cyclocondensation: This step involves the condensation of molecules through an oxidative process
Analyse Chemischer Reaktionen
Zolimidine hydrochloride undergoes various types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Dehydrogenative Heteroannulation: This reaction involves the formation of the imidazo[1,2-a]pyridine ring through a dehydrogenative process.
Cyclocondensation: This reaction involves the condensation of molecules with the formation of a ring structure
Wissenschaftliche Forschungsanwendungen
Zolimidine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of imidazo[1,2-a]pyridines.
Biology: It is used in studies related to its gastroprotective properties and its effects on the gastrointestinal system.
Medicine: It has been used in the treatment of peptic ulcers and gastroesophageal reflux disease.
Industry: It is used in the development of new drugs and therapeutic agents
Wirkmechanismus
The exact mechanism of action of zolimidine hydrochloride is not fully understood. it is known to exert its gastroprotective effects by interacting with the gastric mucosa and reducing the production of gastric acid. It may also have anti-inflammatory properties that contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Zolimidine hydrochloride is similar to other imidazo[1,2-a]pyridine-based drugs, such as:
Zolpidem: A hypnotic drug used to treat insomnia.
Alpidem: An anxiolytic drug.
Necopidem: A sedative and anxiolytic drug.
Saripidem: A sedative and anxiolytic drug.
Olprinone: A drug used to treat acute heart failure.
Minodronic Acid: A drug used to treat osteoporosis
This compound is unique due to its specific gastroprotective properties and its use in the treatment of peptic ulcers and gastroesophageal reflux disease.
Eigenschaften
CAS-Nummer |
449-75-2 |
|---|---|
Molekularformel |
C14H13ClN2O2S |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C14H12N2O2S.ClH/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H |
InChI-Schlüssel |
GZWDKGZNTUWBEC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


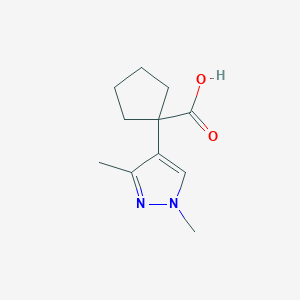
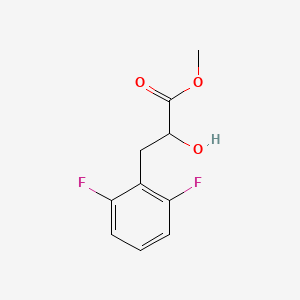
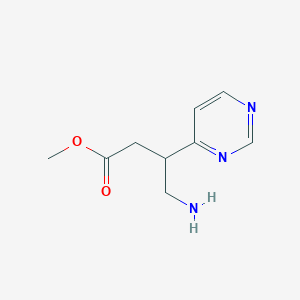

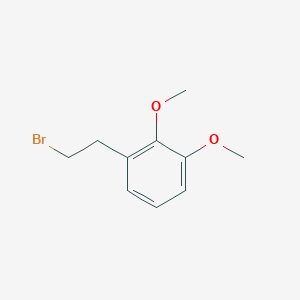
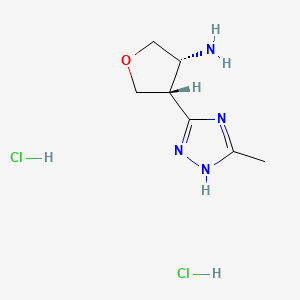
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)
